2,3-Dimethylphenoxyacetic acid
Overview
Description
2,3-Dimethylphenoxyacetic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylphenoxyacetic acid typically involves the reaction of 2,3-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbon atom of the chloroacetic acid, resulting in the formation of the phenoxyacetic acid derivative.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylphenoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of 2,3-dimethylbenzoic acid.
Reduction: Formation of 2,3-dimethylphenoxyethanol.
Substitution: Formation of various substituted phenoxyacetic acids depending on the substituent introduced.
Scientific Research Applications
2,3-Dimethylphenoxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenoxyacetic acid involves its interaction with specific molecular targets. In biological systems, it may act as a plant growth regulator by mimicking natural auxins, which are plant hormones that regulate growth and development. The compound binds to auxin receptors, triggering a cascade of signaling pathways that result in various physiological responses.
Comparison with Similar Compounds
Phenoxyacetic acid: The parent compound without the methyl substitutions.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with chlorine substitutions.
2,3-Dimethylbenzoic acid: An oxidation product of 2,3-Dimethylphenoxyacetic acid.
Uniqueness: this compound is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s ability to undergo substitution reactions and its interaction with biological targets, making it distinct from other phenoxyacetic acid derivatives.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDBMBYECMTQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183582 | |
Record name | 2,3-Xylyloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2935-63-9 | |
Record name | 2-(2,3-Dimethylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2935-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Xylyloxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2935-63-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Xylyloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-xylyloxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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